molecular formula C11H13F2NO4S B2979405 2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1914263-23-2

2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2979405
CAS No.: 1914263-23-2
M. Wt: 293.28
InChI Key: NDCDGJDZKVDBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a sulfonamide group attached to a hydroxylated tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. One common approach is to start with 3-hydroxytetrahydrofuran and react it with a suitable sulfonamide precursor under controlled conditions. The reaction conditions often require the use of a strong base and a coupling agent to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or increased molecular complexity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, coatings, or materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the sulfonamide group may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria.

Molecular Targets and Pathways

The molecular targets and pathways involved in the compound's mechanism of action can vary. In the case of antimicrobial activity, the compound may target bacterial enzymes involved in folic acid synthesis, such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzenesulfonamide: : Similar structure but lacks the hydroxylated tetrahydrofuran group.

  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: : Similar structure but without the fluorine atoms.

Uniqueness

2,6-Difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the hydroxylated tetrahydrofuran group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,6-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c12-8-2-1-3-9(13)10(8)19(16,17)14-6-11(15)4-5-18-7-11/h1-3,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDGJDZKVDBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.